Dodecyltrimethylammonium isopropyl sulphate
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Overview
Description
Dodecyltrimethylammonium isopropyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and research applications due to its ability to reduce surface tension and form micelles in aqueous solutions. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in solubilizing proteins, peptides, and other hydrophobic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyltrimethylammonium isopropyl sulphate typically involves the quaternization of dodecylamine with trimethylamine, followed by the reaction with isopropyl sulphate. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Solvent: Common solvents used include water or alcohols to facilitate the reaction.
Catalysts: Catalysts such as sodium hydroxide or potassium hydroxide may be used to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Raw Materials: Dodecylamine, trimethylamine, and isopropyl sulphate.
Reaction Vessels: Large-scale reactors equipped with temperature and pressure control systems.
Purification: The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dodecyltrimethylammonium isopropyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides or other nucleophiles.
Major Products
Oxidation: Produces dodecyltrimethylammonium oxide.
Reduction: Yields dodecylamine and trimethylamine.
Substitution: Results in various substituted quaternary ammonium compounds.
Scientific Research Applications
Dodecyltrimethylammonium isopropyl sulphate has numerous applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in cell lysis and protein solubilization for biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of dodecyltrimethylammonium isopropyl sulphate involves its ability to disrupt hydrophobic interactions and electrostatic forces. This compound interacts with lipid bilayers and proteins, leading to the solubilization of hydrophobic molecules. The molecular targets include:
Cell Membranes: Disrupts lipid bilayers, leading to cell lysis.
Proteins: Solubilizes membrane-bound proteins by disrupting hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Sodium dodecyl sulfate: An anionic surfactant commonly used in similar applications.
Uniqueness
Dodecyltrimethylammonium isopropyl sulphate is unique due to its specific combination of cationic and isopropyl groups, which provide distinct solubilizing properties and make it particularly effective in certain applications compared to other surfactants.
Properties
CAS No. |
78480-16-7 |
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Molecular Formula |
C18H41NO4S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
dodecyl(trimethyl)azanium;propan-2-yl sulfate |
InChI |
InChI=1S/C15H34N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-3(2)7-8(4,5)6/h5-15H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChI Key |
YUCIFAZCIIGUBF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
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